4-hydrazinyl-3H-Imidazo[4,5-c]pyridine
Description
Significance of Imidazopyridine Scaffolds in Modern Organic and Medicinal Chemistry Research
The imidazopyridine scaffold, a fused bicyclic system comprising an imidazole (B134444) and a pyridine (B92270) ring, has gained immense importance in medicinal chemistry over the past few decades. tandfonline.combohrium.comnih.gov Recognized as a "privileged scaffold," its structural framework is present in numerous compounds with a broad spectrum of biological activities. researchgate.net This has led to the extensive use of imidazopyridines in the rational design and development of novel synthetic analogues for a wide array of therapeutic applications. tandfonline.comnih.gov
The versatility of the imidazopyridine core allows it to interact with various enzymes and receptors in biological systems, leading to a range of pharmacological effects. researchgate.nete3s-conferences.org Evidence suggests that the fused scaffold possesses a more diverse and potent activity profile than the individual imidazole and pyridine rings. nih.govresearchgate.net Consequently, imidazopyridine derivatives have been successfully developed as anti-inflammatory, anticancer, antiviral, antimicrobial, anti-diabetic, and central nervous system (CNS) agents. tandfonline.comnih.govnih.gov The structural similarity of some imidazopyridine isomers to naturally occurring purines has also driven significant research into their potential as purine (B94841) isosteres in drug design. irb.hrnih.gov The therapeutic success of this scaffold is exemplified by several drugs available on the market.
| Drug Name | Imidazopyridine Isomer | Therapeutic Application |
|---|---|---|
| Zolpidem | Imidazo[1,2-a]pyridine (B132010) | Insomnia Treatment nih.gov |
| Alpidem | Imidazo[1,2-a]pyridine | Anxiolytic nih.gov |
| Olprinone | Imidazo[1,2-a]pyridine | Acute Heart Failure nih.gov |
| Rifaximin | Imidazo[1,2-a]pyridine derivative | Antibiotic nih.gov |
| Zolimidine | Imidazo[1,2-a]pyridine | Gastroprotective (anti-ulcer) nih.gov |
Role of Hydrazinyl Moieties in Functional Heterocyclic Systems and Derivative Synthesis
Hydrazine (B178648) and its organic derivatives are a critical class of compounds in synthetic organic chemistry, renowned for their versatility and diverse reactivity. nbinno.com The hydrazinyl moiety (-NHNH2) is a potent nucleophile and a valuable building block for constructing a wide variety of nitrogen-containing heterocycles. nbinno.comlongdom.org Its ability to participate in condensation and cyclization reactions makes it an indispensable tool in the synthesis of complex molecular architectures. nbinno.com
In heterocyclic chemistry, the hydrazinyl group serves as a key precursor for the synthesis of numerous ring systems. researchgate.net It is frequently employed to construct important pharmacophores such as pyrazoles, pyridazines, triazoles, and thiazoles. nbinno.comnih.gov The N-N single bond is a key structural motif in many bioactive agents, and hydrazide-hydrazones, formed from the reaction of hydrazines with carbonyl compounds, have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties. nih.gov The synthetic utility of the hydrazinyl group lies in its capacity to be transformed into various other functionalities, providing a gateway to diverse chemical libraries for drug discovery programs. researchgate.net For instance, the reaction of a hydrazinyl-substituted heterocycle with reagents like β-diketones or α,β-unsaturated ketones can lead to the formation of new, fused or substituted heterocyclic systems. researchgate.net
| Precursor | Reactant Type | Resulting Heterocycle |
|---|---|---|
| Hydrazinyl Group | 1,3-Dicarbonyl Compound | Pyrazole nbinno.com |
| Hydrazinyl Group | γ-Ketoacid | Pyridazine nbinno.com |
| Hydrazinyl Group | Orthoesters / Formic Acid | Triazole researchgate.net |
| Hydrazinyl Group | Isothiocyanate | Thiazole derivative precursor researchgate.net |
| Hydrazinyl Group | Nitrous Acid | Tetrazole researchgate.net |
Structural Characteristics and Isomeric Considerations of the Imidazo[4,5-c]pyridine Ring System
The imidazopyridine family comprises several structural isomers, differentiated by the position of the nitrogen atom in the pyridine ring and the face of the imidazole ring to which it is fused. nih.govmdpi.com The four main isomers are imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine.
The Imidazo[4,5-c]pyridine system, the core of the title compound, consists of an imidazole ring fused to the 4 and 5 positions of a pyridine ring. A key feature of this particular scaffold is its structural analogy to purine, a fundamental component of nucleic acids. Due to this resemblance, imidazo[4,5-c]pyridines are often referred to as 3-deazapurines, indicating the replacement of the nitrogen atom at the 3-position of the purine ring with a carbon atom. acs.org Similarly, the isomeric imidazo[4,5-b]pyridine is known as 1-deazapurine. acs.org This isostericity makes these scaffolds of particular interest in medicinal chemistry, as they can act as mimics or antagonists of natural purines, potentially interacting with the same biological targets. irb.hracs.org
Furthermore, the imidazo[4,5-c]pyridine system can exist in different tautomeric forms depending on the position of the hydrogen atom on the imidazole nitrogen atoms. The title compound is specified as the 3H-imidazo[4,5-c]pyridine tautomer, which has implications for its reactivity and intermolecular interactions. The precise location of substituents and the isomeric form of the core are critical for determining the molecule's ultimate biological and chemical properties. nih.gov
| Isomer Name | Systematic Name | Purine Analogue Name |
|---|---|---|
| Imidazo[4,5-b]pyridine | 1H-Imidazo[4,5-b]pyridine | 1-Deazapurine acs.org |
| Imidazo[4,5-c]pyridine | 3H-Imidazo[4,5-c]pyridine | 3-Deazapurine acs.org |
| Pyrrolo[2,3-d]pyrimidine | 7H-Pyrrolo[2,3-d]pyrimidine | 7-Deazapurine |
Rationale and Scope for Investigating 4-hydrazinyl-3H-Imidazo[4,5-c]pyridine
The rationale for investigating this compound is built upon the strategic combination of a biologically relevant scaffold with a synthetically versatile functional group. The imidazo[4,5-c]pyridine core, as a 3-deazapurine isostere, provides a framework with a high potential for interacting with biological systems that recognize purines. irb.hracs.org The broad pharmacological activities demonstrated by other imidazopyridine derivatives further underscore the therapeutic potential of this core structure. tandfonline.comnih.gov
The introduction of a hydrazinyl moiety at the 4-position of this scaffold transforms the molecule into a powerful and versatile chemical intermediate. This reactive group acts as a synthetic handle, enabling the straightforward generation of a diverse library of novel derivatives. researchgate.netnih.gov By reacting this compound with various electrophiles, researchers can readily synthesize a range of more complex heterocyclic systems, such as triazolyl-, pyrazolyl-, or hydrazone-substituted imidazopyridines. nbinno.comnih.gov
The scope of investigation for this compound is therefore primarily centered on its application in synthetic and medicinal chemistry. Research would involve exploring its reactivity, developing synthetic methodologies to new classes of fused and substituted heterocycles, and subsequently screening these novel compounds for a wide range of biological activities. The inherent reactivity of the hydrazinyl group combined with the proven pharmacological potential of the imidazopyridine scaffold provides a strong foundation for the discovery of new lead compounds in drug development. tandfonline.comnbinno.com
Structure
3D Structure
Properties
IUPAC Name |
1H-imidazo[4,5-c]pyridin-4-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-11-6-5-4(1-2-8-6)9-3-10-5/h1-3H,7H2,(H,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORSRIDKDQATBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=N2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Hydrazinyl 3h Imidazo 4,5 C Pyridine and Its Derivatives
Strategic Approaches to the Imidazo[4,5-c]pyridine Ring System Construction
The construction of the fused imidazo[4,5-c]pyridine ring system is a critical first step. Modern synthetic strategies have evolved from classical condensation reactions to more sophisticated and efficient methodologies, including multicomponent reactions, transition metal-catalyzed processes, and green chemistry approaches, all aimed at improving yield, purity, and operational simplicity.
Multicomponent Reactions in Imidazopyridine Core Formation
Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of fused 3-aminoimidazo[1,2-a]azines. nih.govresearchgate.net This reaction typically involves the condensation of an amino-azine, an aldehyde, and an isocyanide. nih.gov
While extensively applied to 2-aminopyridines and related heterocycles, the principles of the GBB reaction can be extended to the synthesis of the imidazo[4,5-c]pyridine scaffold using 3,4-diaminopyridine (B372788) as the amino-azine component. In this proposed pathway, the more nucleophilic amino group at the 3-position would initiate the reaction, leading to the formation of the imidazole (B134444) ring fused at the [4,5-c] position. The versatility of the GBB reaction allows for the introduction of diverse substituents based on the choice of aldehyde and isocyanide, providing a modular approach to a library of derivatives.
| Component 1 | Component 2 | Component 3 | Catalyst | Product | Reference |
| 2-Aminoazine | Aldehyde | Isocyanide | Lewis Acid (e.g., Sc(OTf)₃) | Fused 3-Aminoimidazo[1,2-a]azine | nih.govsci-hub.box |
| 3,4-Diaminopyridine (proposed) | R¹-CHO | R²-NC | Lewis Acid | 2,3-Disubstituted-imidazo[4,5-c]pyridin-3-amine (proposed) | N/A |
This table presents the general scheme of the Groebke–Blackburn–Bienaymé reaction and its proposed application for the synthesis of the imidazo[4,5-c]pyridine core.
Transition Metal-Catalyzed Coupling and Cyclization Methodologies
Transition metal catalysis has revolutionized the formation of C-N and C-C bonds, enabling the construction of heterocyclic systems under mild conditions with high efficiency and selectivity. Palladium and copper catalysts, in particular, have been successfully employed in the synthesis of substituted imidazo[4,5-c]pyridines. nih.govacs.orgacs.org
A notable strategy involves a palladium-catalyzed amidation followed by an in-situ cyclization. nih.govacs.org This approach utilizes a protected 3-amino-4-chloropyridine (B21944) as a key precursor. The synthesis of N-aryl substrates can be achieved via a copper-catalyzed amidation of this precursor. The subsequent palladium-catalyzed coupling with a primary amide introduces the second nitrogen atom required for the imidazole ring, which then cyclizes to form the desired imidazo[4,5-c]pyridine core. nih.govacs.orgacs.org This method provides a convergent and flexible route to N-1 and C-2 substituted derivatives.
| Precursor | Coupling Partner | Catalyst System | Product | Yield | Reference |
| 3-Amino-N-Boc-4-chloropyridine | Aryl/Heteroaryl Halides | CuI, Ligand | N-Aryl-3-amino-4-chloropyridine | Good to Excellent | acs.org |
| Monoarylated 3-amino-4-chloropyridine | Primary Amides | Pd₂(dba)₃, Ligand, Base | N-1, C-2 Substituted Imidazo[4,5-c]pyridine | Excellent | nih.govacs.org |
This table summarizes a transition metal-catalyzed approach to the imidazo[4,5-c]pyridine scaffold.
Another approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to derivatize a pre-formed halo-imidazo[4,5-b]pyridine core, a strategy that could be adapted for the [4,5-c] isomer. nih.gov This highlights the power of transition metal catalysis in the late-stage functionalization of the heterocyclic system.
Application of Green Chemistry Principles (e.g., Microwave-Assisted Synthesis, Solvent-Free Reactions)
The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgnih.govsci-hub.se
The synthesis of the imidazo[4,5-c]pyridine ring can be significantly accelerated using microwave irradiation. For instance, the classical condensation of 3,4-diaminopyridine with carboxylic acids, which traditionally requires prolonged heating in a high-boiling dehydrating agent like polyphosphoric acid (PPA), can be completed in a fraction of the time under microwave conditions, often with improved yields. beilstein-journals.org Similarly, catalyst-free annulation reactions in green solvents like water-isopropanol mixtures under microwave irradiation have been developed for related imidazopyridine isomers and represent a promising green approach for the imidazo[4,5-c]pyridine system. nih.gov
Solvent-free reactions, another cornerstone of green chemistry, have also been successfully applied. The condensation of 2-aminopyridine (B139424) derivatives with α-bromo-β-keto esters to form imidazo[1,2-a]pyridines has been achieved under solvent-free conditions, suggesting the feasibility of similar approaches for the synthesis of the imidazo[4,5-c]pyridine core. sci-hub.se
| Reactants | Conditions | Product | Advantages | Reference |
| 3,4-Diaminopyridine, Carboxylic Acid | PPA, Microwave Irradiation | 2-Substituted-3H-imidazo[4,5-c]pyridine | Reduced reaction time, higher yields | beilstein-journals.org |
| 2-Aminopyridines, α-Bromoketones | H₂O-IPA, Microwave Irradiation | Imidazo[1,2-a]pyridines | Catalyst-free, green solvent | nih.gov |
This table illustrates the application of green chemistry principles in the synthesis of imidazopyridine scaffolds.
One-Pot Synthetic Sequences for Enhanced Reaction Efficiency
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. rsc.orgnih.gov These sequences are particularly valuable for constructing complex heterocyclic systems.
An expeditious one-pot sequential route has been developed for pyrido-fused imidazo[4,5-c]quinolines, a more complex system containing the imidazo[4,5-c]pyridine core, using microwave assistance. rsc.org This strategy involves an initial condensation, followed by reduction of a nitro group and a subsequent Pictet-Spengler cyclization, all performed in a single pot. rsc.org
Selective Introduction and Chemical Functionalization of the Hydrazinyl Moiety
Once the imidazo[4,5-c]pyridine core is constructed, the next critical step is the introduction of the hydrazinyl group at the 4-position. This is typically achieved through nucleophilic substitution of a suitable leaving group.
Hydrazinolysis Reactions in the Preparation of Heterocyclic Precursors
Hydrazinolysis, the cleavage of a bond by reaction with hydrazine (B178648), is a direct and widely used method for introducing a hydrazinyl group onto a heterocyclic ring. This reaction typically involves the nucleophilic displacement of a leaving group, such as a halogen or a thioether, from an activated position on the ring.
A highly relevant and analogous synthesis has been reported for 2-hydrazinyl-3H-imidazo[4,5-b]pyridine derivatives. researchgate.net In this procedure, the corresponding 2-mercapto-3H-imidazo[4,5-b]pyridine is treated with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux. The reaction proceeds via nucleophilic attack of hydrazine on the carbon bearing the mercapto group, leading to the displacement of the thiol and formation of the desired hydrazinyl product. This method is directly applicable to the synthesis of 4-hydrazinyl-3H-imidazo[4,5-c]pyridine from a 4-mercapto-3H-imidazo[4,5-c]pyridine precursor.
Alternatively, a 4-chloro-3H-imidazo[4,5-c]pyridine can serve as the precursor. The chloro group is an excellent leaving group for nucleophilic aromatic substitution, and its reaction with hydrazine hydrate would provide a direct route to the target compound.
| Precursor | Reagent | Conditions | Product | Reference (Analogous) |
| 4-Mercapto-3H-imidazo[4,5-c]pyridine | Hydrazine Hydrate | Ethanol, Reflux | This compound | researchgate.net |
| 4-Chloro-3H-imidazo[4,5-c]pyridine | Hydrazine Hydrate | Reflux | This compound | N/A |
This table outlines the hydrazinolysis approach for the synthesis of this compound.
Advanced Amination and Hydrazine-Incorporation Strategies
The introduction of a hydrazine group onto the imidazo[4,5-c]pyridine scaffold is a critical step in the synthesis of the target compound. The most prevalent and effective strategy involves nucleophilic aromatic substitution.
This approach typically utilizes a halogenated precursor, most commonly 4-chloro-3H-imidazo[4,5-c]pyridine. The chlorine atom at the C4 position activates the ring for nucleophilic attack. The reaction with hydrazine, usually in the form of hydrazine hydrate (H₂NNH₂·H₂O), proceeds by displacing the chloride ion to form the desired 4-hydrazinyl product. This method is widely applied in the synthesis of various hydrazinyl-substituted heterocyclic compounds, including pyridines and quinolines. nih.govasianpubs.org
The reaction is generally carried out by heating the chlorinated precursor with an excess of hydrazine hydrate. nih.gov The use of a solvent such as ethanol is common, and the reaction mixture is often refluxed to ensure completion. researchgate.net The basic nature of hydrazine facilitates the reaction, acting as both the nucleophile and an acid scavenger.
Key aspects of this hydrazine-incorporation strategy include:
Precursor Activation: The presence of a good leaving group, such as a halide, at the target position is essential.
Nucleophile: Hydrazine hydrate is a potent and readily available nucleophile for this transformation.
Reaction Conditions: The reaction typically requires elevated temperatures to overcome the activation energy for substitution on the heterocyclic ring system.
While direct hydrazinolysis of a chloro-precursor is robust, advanced strategies for related structures have explored catalytic methods. For instance, palladium-catalyzed amidation reactions have been successfully employed for the synthesis of related imidazo[4,5-b]pyridines from 2-chloro-3-amino-heterocycles. organic-chemistry.org Such catalytic systems could potentially be adapted to offer milder reaction conditions and broader substrate scope for the synthesis of this compound and its derivatives.
Precursor Design and Chemical Reaction Pathway Optimization for this compound Synthesis
A common pathway begins with the synthesis of the core imidazo[4,5-c]pyridine structure. This is often achieved through the cyclization of an appropriately substituted diaminopyridine. For example, reacting 3,4-diaminopyridine with a suitable one-carbon source, such as an aldehyde or orthoformate, can yield the imidazo[4,5-c]pyridine ring system. nih.govnih.gov
The subsequent steps involve the introduction of a leaving group at the C4 position, which is pivotal for the final hydrazine-incorporation step. This typically involves a multi-step process that may include oxidation to an N-oxide, followed by chlorination using reagents like phosphorus oxychloride (POCl₃).
A representative synthetic pathway can be summarized as follows:
Formation of the Imidazole Ring: Cyclization of a 3,4-diaminopyridine derivative to form the 3H-imidazo[4,5-c]pyridine core.
Functionalization at C4: Conversion of the C4 position to a suitable leaving group. A common intermediate is the corresponding 4-hydroxy (or tautomeric keto) derivative, which can be synthesized and subsequently chlorinated.
Hydrazine Incorporation: Nucleophilic substitution of the 4-chloro group with hydrazine hydrate to yield the final product.
Optimization of this pathway involves a detailed study of each step to maximize yield and purity while minimizing reaction times and the formation of byproducts.
Table 1: Reaction Condition Optimization Parameters
| Parameter | Variable | Desired Outcome |
|---|---|---|
| Solvent | Polarity, boiling point (e.g., Ethanol, Pyridine (B92270), Dioxane) | Enhanced solubility of reactants, optimal reaction temperature |
| Temperature | Varies (e.g., Room temp. to reflux) | Increased reaction rate, minimized decomposition |
| Reactant Ratio | Molar excess of hydrazine | Drives reaction to completion, minimizes side reactions |
| Catalyst | (e.g., Palladium complexes) | Potential for milder conditions, improved efficiency |
Careful selection of reaction conditions, such as solvent and temperature, is crucial. For example, in the final hydrazinolysis step, the temperature must be high enough to facilitate the substitution but not so high as to cause degradation of the product. nih.gov Similarly, using a molar excess of hydrazine can help to ensure the complete conversion of the starting material. orgsyn.org The purification of the final compound often involves recrystallization from a suitable solvent like ethanol to obtain a product of high purity. researchgate.net
Comprehensive Spectroscopic and Structural Elucidation of 4 Hydrazinyl 3h Imidazo 4,5 C Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
High-resolution ¹H (proton) and ¹³C NMR spectra are used to identify the types and number of hydrogen and carbon atoms in a molecule. For 4-hydrazinyl-3H-imidazo[4,5-c]pyridine, the spectra are expected to reveal distinct signals corresponding to the protons and carbons of the fused heterocyclic rings and the hydrazinyl group.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show signals for the aromatic protons on the pyridine (B92270) and imidazole (B134444) rings, as well as exchangeable protons from the N-H groups. The pyridine ring protons (H-6 and H-7) would likely appear as doublets due to coupling with each other. The imidazole proton (H-2) would be an isolated singlet. The N-H protons of the imidazole and hydrazinyl groups are expected to be broad singlets and their chemical shifts can be solvent-dependent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 | ~8.0-8.5 (singlet) | ~145-150 |
| C4 | - | ~155-160 |
| C5a | - | ~120-125 |
| C6 | ~6.8-7.2 (doublet) | ~110-115 |
| C7 | ~7.8-8.2 (doublet) | ~135-140 |
| C7a | - | ~140-145 |
| Imidazole N-H | ~12.0-13.0 (broad s) | - |
| Hydrazine (B178648) N-H | ~8.0-9.0 (broad s) | - |
| Hydrazine NH₂ | ~4.5-5.5 (broad s) | - |
Two-dimensional (2D) NMR experiments provide correlational data that is indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak is expected between the H-6 and H-7 protons, confirming their adjacent positions on the pyridine ring. chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. chemicalbook.com It would show correlations for the C2-H2, C6-H6, and C7-H7 pairs, allowing for definitive assignment of these carbon signals based on their attached, previously assigned protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. chemicalbook.com This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, the H-2 proton would likely show correlations to the C4 and C5a carbons, while the H-7 proton would correlate to the C5a and C6 carbons, confirming the connectivity of the fused ring system.
¹⁵N NMR spectroscopy, although less sensitive than ¹H NMR, provides direct information about the chemical environment of the nitrogen atoms. uni.lu The molecule contains five nitrogen atoms in distinct chemical environments: two in the imidazole ring, one in the pyridine ring, and two in the hydrazinyl group. The ¹⁵N NMR spectrum is therefore expected to show five unique signals. The chemical shifts would differentiate the pyridine-type nitrogen (less shielded) from the pyrrole-type nitrogens of the imidazole and the hydrazine nitrogens (more shielded). uni.lu
Table 2: Predicted ¹⁵N NMR Chemical Shift Ranges Predicted chemical shifts (δ) are in ppm relative to a standard like liquid ammonia (B1221849) or nitromethane.
| Nitrogen Position | Type | Predicted Shift Range (ppm) |
| N1 | Pyrrole-type | -150 to -180 |
| N3 | Pyrrole-type | -160 to -190 |
| N5 | Pyridine-type | -60 to -100 |
| Hydrazine Nα | Hydrazine | -280 to -320 |
| Hydrazine Nβ | Hydrazine | -300 to -340 |
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound (molecular formula C₆H₇N₅), the exact molecular weight is 149.15 g/mol . moldb.com In a high-resolution mass spectrum (HRMS), the molecular ion peak [M+H]⁺ would be observed at an m/z value corresponding to its exact mass, confirming the elemental composition.
The fragmentation pattern in an MS/MS experiment would be expected to involve characteristic losses. Likely initial fragmentation pathways could include the loss of the hydrazinyl group (•N₂H₃) or the elimination of ammonia (NH₃). Subsequent fragmentation would involve the cleavage of the stable imidazopyridine ring system.
Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR, Raman Spectroscopy)
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.
The FTIR and Raman spectra of this compound would be expected to display characteristic bands for the N-H, C-H, C=C, and C=N bonds within the structure.
Table 3: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretching (multiple bands) | Imidazole, Hydrazine | 3100 - 3400 (broad) |
| Aromatic C-H Stretching | Imidazopyridine Ring | 3000 - 3100 |
| C=N and C=C Stretching | Imidazopyridine Ring | 1500 - 1650 |
| N-H Bending | Imidazole, Hydrazine | 1550 - 1650 |
| Ring Vibrations | Imidazopyridine Ring | 1300 - 1500 |
| C-N Stretching | C-NHNH₂ | 1250 - 1350 |
The broad N-H stretching bands are indicative of hydrogen bonding. The aromatic C=C and C=N stretching vibrations confirm the presence of the heterocyclic ring system.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems.
The this compound molecule contains a conjugated imidazopyridine system. Therefore, it is expected to exhibit strong absorption in the UV region. The spectrum would likely be characterized by multiple absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov The π → π* transitions, typically of high intensity, arise from the extended aromatic system, while the lower intensity n → π* transitions involve the non-bonding electrons on the nitrogen atoms. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity.
Table 4: Predicted UV-Vis Absorption Maxima
| Electronic Transition | Chromophore | Predicted λ_max Range (nm) |
| π → π | Imidazopyridine Ring | 220 - 280 |
| π → π | Conjugated System | 300 - 350 |
| n → π* | N-heteroatoms | > 350 (low intensity) |
Definitive Single-Crystal Structure Determination of this compound Remains Elusive
Despite extensive searches of chemical and crystallographic databases, the definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible literature. Therefore, a detailed analysis of its crystallographic parameters, molecular geometry, and intermolecular interactions based on experimental single-crystal X-ray diffraction data cannot be provided at this time.
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides invaluable data, including lattice parameters (the dimensions of the unit cell), space group symmetry, atomic coordinates, bond lengths, and bond angles. Such information is fundamental to understanding a compound's structure-property relationships.
For the broader family of imidazo[4,5-c]pyridines, X-ray crystallography has been instrumental in confirming molecular structures and elucidating intermolecular interactions. Studies on various derivatives have revealed insights into their solid-state packing, often highlighting the role of hydrogen bonding and π-π stacking interactions in the formation of supramolecular architectures. However, each derivative's crystal structure is unique, influenced by its specific substituents.
The scientific community relies on crystallographic databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) as repositories for such structural information. A thorough search of these databases yielded no entry for the specific title compound, this compound.
Consequently, without experimental data from a single-crystal X-ray diffraction study, the generation of data tables detailing its crystallographic information and a discussion of its specific research findings in this area is not possible. The synthesis of this compound is documented, and it is available from various chemical suppliers, but its crystal structure remains uncharacterized in the scientific literature.
Computational Chemistry and in Silico Investigations of 4 Hydrazinyl 3h Imidazo 4,5 C Pyridine
Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and reactivity of molecules. scirp.org These calculations provide a theoretical framework to understand and predict the behavior of compounds like 4-hydrazinyl-3H-Imidazo[4,5-c]pyridine at the atomic and molecular levels.
Molecular orbital analysis, a key component of QM calculations, provides critical information about the distribution and energy of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the energy gap (Δε), is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A larger energy gap suggests higher stability and lower reactivity, while a smaller gap indicates a greater propensity for the molecule to undergo chemical reactions. scirp.org
For imidazo[4,5-b]pyridine derivatives, DFT calculations have been used to compute the energy gap and other electronic reactivity descriptors such as ionization potential, electronegativity, and global electrophilicity. nih.gov These parameters help in understanding the intermolecular and intramolecular charge transfer processes. nih.gov For this compound, such analysis would likely show the distribution of HOMO and LUMO across the imidazopyridine core and the hydrazinyl substituent, providing insights into its electron-donating and accepting capabilities.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations, which visualize the charge distribution on the molecule's surface. These maps help in identifying the electrophilic and nucleophilic sites within the molecule, which are crucial for understanding its interaction with biological receptors. scirp.org In related imidazo[1,2-a]pyridine (B132010) derivatives, MEP analysis has revealed that nitrogen atoms within the heterocyclic system are often nucleophilic sites, prone to electrophilic attack. scirp.org
Table 1: Predicted Electronic Properties of Imidazo[4,5-c]pyridine Derivatives from DFT Calculations
| Property | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | The hydrazinyl group is expected to raise the HOMO energy, indicating increased electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | The imidazopyridine ring system will likely be the primary location of the LUMO, indicating its role in accepting electrons. |
| Energy Gap (Δε) | The difference in energy between the HOMO and LUMO. | A smaller energy gap would suggest higher reactivity, potentially influencing its biological activity. scirp.org |
| Molecular Electrostatic Potential (MEP) | Visual representation of the charge distribution on the molecule's surface. | Would likely show negative potential around the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings and the terminal nitrogen of the hydrazinyl group, indicating nucleophilic character. scirp.org |
The biological activity of a molecule is often dependent on its three-dimensional conformation. DFT calculations can be employed to explore the conformational landscape of this compound and predict the relative stabilities of different conformers. For similar heterocyclic systems like N-acylhydrazones of imidazo[1,2-a]pyridine, conformational diversity arises from rotation around single bonds. scirp.org In the case of this compound, rotation around the C-N bond connecting the hydrazinyl group to the imidazopyridine ring would be a key determinant of its conformational preferences.
By calculating the energies of various possible conformations, the most stable, low-energy conformer can be identified. This information is critical for understanding how the molecule might bind to a biological target. The tautomeric forms of the imidazo[4,5-b]pyridine skeleton have also been noted to contribute to its structural diversity. nih.gov
Molecular Docking Simulations for Predicting Ligand-Biological Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in structure-based drug design. For derivatives of the imidazo[4,5-c]pyridine scaffold, molecular docking studies have been successfully used to investigate their potential as inhibitors of various enzymes, including cyclin-dependent kinase 2 (CDK2), VEGFR-2, and c-Met kinase. nih.govnih.govnih.gov
In a typical docking study involving a this compound derivative, the molecule would be docked into the active site of a target protein. The simulation would predict the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. For example, in the case of CDK2 inhibitors based on the imidazo[4,5-c]pyridine scaffold, docking studies have revealed crucial hydrogen bonding interactions with the hinge region of the kinase. nih.gov Similarly, docking of imidazo[4,5-b]pyridine derivatives into the active site of lumazine (B192210) synthase has shown the importance of hydrogen bonding and hydrophobic interactions for stabilizing the enzyme-inhibitor complex. nih.gov
Table 2: Potential Biological Targets for this compound Investigated by Molecular Docking
| Target Protein | Therapeutic Area | Key Interactions Observed with Similar Scaffolds |
| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | Hydrogen bonds with the hinge region of the kinase. nih.gov |
| VEGFR-2 Kinase | Cancer | Interactions within the ATP-binding pocket. nih.gov |
| c-Met Kinase | Cancer | Hinge-binding interactions. nih.gov |
| Lumazine Synthase | Antimicrobial | Hydrogen bonding and hydrophobic interactions. nih.gov |
| Aurora Kinases | Cancer | Hydrogen bonding with the backbone NH and carbonyl of Ala213 in the hinge region. nih.gov |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Stability Analysis
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the ligand-receptor complex and to analyze the conformational changes that may occur upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.
For derivatives of the imidazo[4,5-c]pyridine scaffold, 3D-QSAR studies have been performed to understand the structural requirements for their inhibitory activity against targets like VEGFR-2. nih.gov These studies help in identifying the key physicochemical properties and structural features that are important for biological activity.
Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. The results of a CoMFA study are often visualized as 3D contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity.
A CoMFA study on tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 inhibitors produced a statistically significant model that could predict the inhibitory activity of the compounds. nih.gov The contour maps generated from this study would highlight regions around the imidazo[4,5-c]pyridine scaffold where bulky substituents or electropositive/electronegative groups would be favorable for enhancing the activity. For this compound, a CoMFA study would involve aligning it with a series of structurally similar compounds with known biological activities. The resulting model could then guide the design of new derivatives with improved potency.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) method that is instrumental in understanding the relationship between the structural features of molecules and their biological activities. This technique evaluates the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a series of compounds to build a predictive model.
A 3D-QSAR study was conducted on a series of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives to understand the structural basis for their inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a target for anticancer drug development. nih.gov In this research, various CoMSIA models were developed to correlate the molecular properties of these compounds with their biological potency. nih.gov
The statistical robustness of the CoMSIA models is determined by several parameters. The cross-validated correlation coefficient (q²) is a measure of the predictive ability of the model, while the coefficient of determination (r²) indicates how well the model fits the data. A high q² and r² suggest a reliable and predictive QSAR model. For the tetrahydro-3H-imidazo[4,5-c]pyridine derivatives, the CoMSIA models were compared with Comparative Molecular Field Analysis (CoMFA) models, with the latter showing slightly better statistical results in this particular study. nih.gov The robustness of these models was further validated through methods like leave-five-out cross-validation, bootstrapping, and progressive scrambling analysis. nih.gov
The findings from such CoMSIA studies are often visualized as 3D contour maps, which highlight regions around the molecule where modifications to specific physicochemical properties are predicted to enhance or diminish biological activity. These maps serve as a valuable guide for the rational design of new, more potent analogues.
Table 1: Representative Statistical Results of 3D-QSAR Models for Tetrahydro-3H-Imidazo[4,5-c]pyridine Derivatives nih.gov
| Model Type | Charge Scheme | q² (Cross-validated correlation coefficient) | r² (Coefficient of determination) | Predictive r² |
| CoMFA | Gasteiger-Marsili | 0.635 | 0.930 | 0.582 |
This table presents data from a study on related tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as no specific CoMSIA data for this compound was found in the reviewed literature.
Virtual Screening Strategies for Identifying Potential Biological Targets and Analogues
Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This method can be broadly categorized into ligand-based and structure-based approaches.
Ligand-based virtual screening relies on the knowledge of molecules that are known to be active. A common approach is similarity searching, where a database of compounds is searched for molecules that are structurally similar to a known active compound. This was demonstrated in a collaborative effort to explore an imidazo[1,2-a]pyridine screening hit for visceral leishmaniasis. nih.govrsc.org In this campaign, in silico probing of several proprietary pharmaceutical company libraries was used to rapidly expand the chemical space around the initial hit compound. nih.govrsc.org This strategy not only helped in identifying new analogues but also improved the antiparasitic activity and selectivity index of the chemical series. nih.govrsc.org
Structure-based virtual screening, on the other hand, requires the 3D structure of the biological target. Molecular docking is a key technique in this approach, where computational algorithms are used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For instance, molecular docking studies have been performed on various imidazo[4,5-c]pyridine derivatives to investigate their binding mechanisms with potential targets like Src family kinases and GlcN-6-P synthase. nih.govnih.gov
The general workflow for a virtual screening campaign to identify novel analogues and potential targets for a compound like this compound would involve the following steps:
Target Identification and Validation: Identifying potential biological targets based on the structural alerts of the imidazo[4,5-c]pyridine core and its known biological activities.
Library Preparation: Assembling a large and diverse library of chemical compounds for screening. This can include commercial, proprietary, or publicly available databases.
Computational Screening: Employing either ligand-based methods (if active molecules with a similar scaffold are known) or structure-based docking (if the 3D structure of the target is available) to rank the compounds in the library.
Hit Selection and Prioritization: Analyzing the top-ranked compounds from the virtual screen based on their predicted binding affinity, interaction patterns, and drug-like properties.
Experimental Validation: The most promising candidates identified through virtual screening are then synthesized or acquired and tested in biological assays to confirm their activity.
Through these in silico strategies, researchers can efficiently navigate the vast chemical space to uncover novel analogues of this compound and identify their potential biological targets, thereby accelerating the drug discovery and development process.
Investigation of Molecular Interactions and Biological Target Engagement of 4 Hydrazinyl 3h Imidazo 4,5 C Pyridine Analogues in Vitro Molecular Studies
Enzyme Inhibition Mechanism Studies
Analogues of 4-hydrazinyl-3H-imidazo[4,5-c]pyridine have been the subject of numerous studies to understand their mechanisms of enzyme inhibition. These investigations have revealed significant inhibitory activity against key enzymes implicated in various disease pathways, most notably kinases and glycosidases.
Kinase Activity Modulation
The imidazo[4,5-c]pyridine core is a recognized pharmacophore in the design of kinase inhibitors. Research into its derivatives has demonstrated a broad spectrum of activity against several important kinases.
One area of significant interest has been the inhibition of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). Studies on imidazo[4,5-b]pyridine derivatives have shown potent, submicromolar inhibitory activities against both the wild-type and mutated forms of FLT3. nih.gov For instance, certain 7-substituted-3-cyclohexyl-5-(pyridin-2-ylamino)-3H-imidazo[4,5-b]pyridines have displayed IC50 values in the nanomolar range against FLT3-ITD and FLT3-D835Y mutants. nih.gov
Furthermore, imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases (SFKs), which are implicated in the progression of glioblastoma. Several compounds from this series exhibited submicromolar inhibition of Src and Fyn kinases. nih.gov For example, compound 1s demonstrated potent inhibition against four different glioblastoma cell lines. nih.gov The general structure of these imidazo[4,5-c]pyridin-2-one derivatives involves substitutions at the N1 and N3 positions of the imidazolone (B8795221) ring. nih.gov
While extensive data on the direct inhibition of GSK-3β, Akt1, PI3K, IGF-1, MEK, and DNA topoisomerase by this compound analogues is not widely available in the public domain, the broader class of imidazopyridines has shown activity against related pathways. For example, the structural similarity to purines suggests potential interactions with a wide range of ATP-dependent enzymes, including various kinases. nih.gov
Table 1: In Vitro Kinase Inhibitory Activity of Imidazopyridine Analogues
| Compound Analogue | Target Kinase | Activity (IC50/Ki) | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridine derivative 18a | FLT3-ITD | 0.12 µM | nih.gov |
| Imidazo[4,5-b]pyridine derivative 18b | FLT3-ITD | 0.19 µM | nih.gov |
| Imidazo[4,5-c]pyridin-2-one derivative 1d | Src | 0.43 µM | nih.gov |
| Imidazo[4,5-c]pyridin-2-one derivative 1e | Src | 0.51 µM | nih.gov |
| Imidazo[4,5-c]pyridin-2-one derivative 1q | Fyn | 0.39 µM | nih.gov |
| Imidazo[4,5-c]pyridin-2-one derivative 1s | Src | 0.18 µM | nih.gov |
| Imidazo[4,5-c]pyridin-2-one derivative 1s | Fyn | 0.15 µM | nih.gov |
Glycosidase Inhibition
The inhibition of glycosidase enzymes, particularly α-glucosidase, is a key therapeutic strategy for managing type 2 diabetes. Research has explored the potential of imidazopyridine derivatives as α-glucosidase inhibitors. A series of 3-amino-2,4-diarylbenzo acs.orgacs.orgimidazo[1,2-a]pyrimidines demonstrated potent inhibitory activity against yeast α-glucosidase, with some compounds exhibiting significantly greater potency than the standard drug, acarbose. nih.gov For instance, compound 3k , featuring 4-chloro substituents on both phenyl rings, was found to be a highly effective inhibitor with an IC50 value of 16.4 µM. nih.gov
Another study on imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives also revealed significant α-glucosidase inhibitory activity. acs.org Compounds 8b and 8e from this series showed potent inhibition with Ki values of 6.09 µM and 13.03 µM, respectively, which were more potent than acarbose. acs.org
Table 2: In Vitro α-Glucosidase Inhibitory Activity of Imidazopyridine Analogues
| Compound Analogue | Enzyme Source | Activity (IC50/Ki) | Reference |
|---|---|---|---|
| 3-Amino-2,4-diarylbenzo acs.orgacs.orgimidazo[1,2-a]pyrimidine 3d | Yeast | 26.7 µM (IC50) | nih.gov |
| 3-Amino-2,4-diarylbenzo acs.orgacs.orgimidazo[1,2-a]pyrimidine 3k | Yeast | 16.4 µM (IC50) | nih.gov |
| Imidazo[1,2-a]pyridine-1,3,4-thiadiazole 8b | Not Specified | 6.09 µM (Ki) | acs.org |
| Imidazo[1,2-a]pyridine-1,3,4-thiadiazole 8e | Not Specified | 13.03 µM (Ki) | acs.org |
| Acarbose (Standard) | Yeast | 750.0 µM (IC50) | nih.gov |
Receptor Binding and Modulation Studies
The structural features of this compound analogues make them suitable candidates for interaction with various receptors. In vitro studies have confirmed their ability to bind to and modulate the activity of several key receptor systems.
GABA-A and Benzodiazepine (B76468) Receptor Interactions
The imidazopyridine scaffold is well-known for its interaction with GABA-A receptors, often acting as positive allosteric modulators at the benzodiazepine binding site. nih.gov This interaction is a cornerstone of the pharmacological activity of many imidazopyridine-based drugs. While specific binding data for this compound analogues are limited, the general class of imidazopyridines has been extensively studied. For example, Bamaluzole, which contains an imidazo[4,5-c]pyridine core, is a known GABA-A receptor agonist. nih.gov Studies on related imidazodiazepines have shown variable affinities for the benzodiazepine site, with some compounds exhibiting Ki values in the nanomolar range. mdpi.com For instance, certain novel imidazodiazepines have demonstrated Ki values for the benzodiazepine receptor ranging from 1.2 to over 1000 nM. mdpi.com
Histamine (B1213489), Serotonin (B10506), and Dopamine (B1211576) Receptor Modulation
Analogues of imidazo[4,5-c]pyridine have been investigated for their ability to modulate various neurotransmitter receptors.
Dopamine Receptors: Research into analogues of (R)-5-(Methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, a structurally related compound, has provided insights into dopamine D2 and D3 receptor selectivity. acs.org Modifications to this scaffold, such as N-n-propyl substitutions, were found to significantly improve binding affinities for both D2 and D3 receptors, with some analogues displaying Ki values in the low nanomolar range. acs.org
Serotonin Receptors: The structural features of some imidazopyridine derivatives allow them to interact with serotonin receptors. For example, certain N-(4-Phenylbutyl)-4-(4-fluorobenzoyl)piperidine analogues, which can be seen as structurally related to potential derivatives of the core compound, have shown high affinity for 5-HT2 receptors with Ki values in the low nanomolar range. nih.gov
While direct modulation of histamine receptors by this compound analogues is not well-documented, the imidazole (B134444) ring is a key component of histamine itself, suggesting a potential for interaction that warrants further investigation.
Table 3: Receptor Binding Affinities of Related Imidazopyridine and Analogue Structures
| Compound Analogue Class | Receptor Target | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Imidazodiazepine Analogues | Benzodiazepine Receptor | 1.2 - >1000 nM | mdpi.com |
| Imidazo[4,5,1-ij]quinolin-2(1H)-one Analogue 15 | Dopamine D2 Receptor | ~3 nM | acs.org |
| Imidazo[4,5,1-ij]quinolin-2(1H)-one Analogue 15 | Dopamine D3 Receptor | ~3 nM | acs.org |
| N-(4-Phenylbutyl)-4-(4-fluorobenzoyl)piperidine (39) | Serotonin 5-HT2 Receptor | 5.3 nM | nih.gov |
Immune Checkpoint Pathway Antagonism (e.g., PD-1/PD-L1)
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are critical immune checkpoint proteins. A study focused on imidazo[1,2-a]pyridine-based inhibitors has demonstrated their potential as small-molecule antagonists of the PD-1/PD-L1 interaction. acs.orgnih.gov A library of these compounds was synthesized and evaluated, with several candidates showing low-micromolar IC50 values in a competitive binding assay. acs.org For example, compound 9c from this series exhibited an IC50 of 1.8 µM. acs.org These findings suggest that the broader imidazopyridine scaffold is a promising starting point for the development of novel immune checkpoint inhibitors. acs.orgnih.gov
Table 4: In Vitro PD-L1 Inhibitory Activity of Imidazo[1,2-a]pyridine (B132010) Analogues
| Compound Analogue | Assay | Activity (IC50) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine 9a | PD-L1 Competitive Binding | 16.8 µM | acs.org |
| Imidazo[1,2-a]pyridine 9b | PD-L1 Competitive Binding | 4.7 µM | acs.org |
| Imidazo[1,2-a]pyridine 9c | PD-L1 Competitive Binding | 1.8 µM | acs.org |
The biological effects of chemical compounds are fundamentally rooted in their interactions with biomolecules. For analogues of this compound, research has centered on their engagement with nucleic acids and proteins to elucidate their mechanism of action at the molecular level.
DNA/RNA Binding Investigations
The ability of small molecules to interact with DNA is a key mechanism for many anticancer agents. Studies on compounds structurally related to this compound suggest that the imidazopyridine scaffold is capable of DNA interaction. For instance, novel derivatives of imidazo[4,5-b]pyridines have been shown to bind to DNA through an intercalative mode. nih.gov Intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, can disrupt DNA replication and transcription, leading to cytotoxic effects.
Further investigations into hybrid molecules containing pyridine (B92270) and hydrazone moieties, which are structurally analogous to the compound of interest, have demonstrated multiple modes of DNA interaction. These analogues have been found to bind to DNA via both groove binding and partial intercalation. mdpi.com Molecular docking studies have supported these findings, showing that these molecules can stack between the base pairs at intercalation sites, with the nitrogen atoms of the hydrazone and pyridine rings forming hydrogen bonds with DNA residues. mdpi.com Similarly, metal complexes incorporating a hydrazinyl group have also shown an intercalative binding mode with calf thymus DNA (CTDNA), with binding constants in the order of 10⁴ M⁻¹, indicative of a stable interaction. rsc.org
Currently, there is a lack of specific research investigating the binding of this compound or its analogues to RNA.
Table 1: DNA Binding Properties of Imidazopyridine Analogues and Related Structures
| Compound Class | Investigated Molecules | Methodologies Used | Observed Binding Mode | Binding Constant (Kb) | Reference |
| Imidazo[4,5-b]pyridine Derivatives | N-methylated & 2-imidazolinyl triaza-benzo[c]fluorenes | Spectroscopic Studies | Intercalation | Not Reported | nih.gov |
| Hybrid Dihydrazone Pyrimidine (B1678525) Derivatives | Compounds 10a and 10f | UV/Vis, CD Spectroscopy, Molecular Docking | Groove Binding & Partial Intercalation | Not Reported | mdpi.com |
| Metal Complexes with Hydrazinyl Ligand | Zn(II), Cu(II), Ni(II) complexes of PyztbH | UV-Vis, Fluorescence Spectroscopy, Molecular Docking | Intercalation | ~10⁴ M⁻¹ | rsc.org |
Protein Interaction Profiling
The imidazo[4,5-c]pyridine scaffold has been identified as a "hinge-binding" motif, making it a privileged structure for the design of protein kinase inhibitors. nih.govnih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of cancer.
Analogues of this compound have been specifically designed and synthesized as inhibitors of various kinases. A novel series of these derivatives demonstrated potent inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov The most potent compound in this series exhibited a half-maximal inhibitory concentration (IC₅₀) of 21 nM against CDK2. nih.gov Molecular docking studies revealed that these compounds bind to the active site of CDK2, forming key interactions that account for their potent inhibitory activity. nih.gov
Other related scaffolds, such as 3H-imidazo[4,5-b]pyridines, have been developed as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and invasion. nih.gov Furthermore, derivatives of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine have shown inhibitory activity against a range of kinases, including Aurora-A, which is crucial for mitotic progression. nih.gov
The hydrazinyl moiety itself is a reactive group that can be utilized for activity-based protein profiling (ABPP). nih.gov Hydrazine (B178648) probes can covalently target enzymes with electrophilic cofactors or intermediates, allowing for the identification and characterization of new protein targets. nih.gov This suggests that this compound could potentially act as a covalent inhibitor for certain classes of enzymes.
Table 2: Protein Kinase Inhibition by Imidazopyridine Analogues
| Compound Scaffold | Target Kinase | Potency (IC₅₀) | Key Findings | Reference |
| 3H-imidazo[4,5-c]pyridine | CDK2 | 21 nM (for compound 5b) | Designed as CDK2 inhibitors via scaffold hopping; potent anti-proliferative activity. | nih.gov |
| 3H-imidazo[4,5-b]pyridine | c-Met | Potent enzymatic and cellular activity | Selected as a novel c-Met hinge-binding scaffold. | nih.gov |
| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | Aurora-A, other kinases | Not specified | Crystal structures show distinct binding modes depending on substituents. | nih.gov |
Cellular Mechanistic Investigations (In Vitro Molecular Pathways)
To understand the functional consequences of molecular interactions, in vitro studies have explored the effects of this compound analogues on cellular processes, particularly those leading to cell death and the modulation of signaling pathways.
Apoptosis Induction in Defined Cellular Models
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer therapies function by inducing apoptosis in tumor cells. Research has shown that compounds containing hydrazinyl or hydrazone functionalities, similar to this compound, are capable of inducing apoptosis.
For example, certain arylidene-hydrazinyl-thiazole derivatives were found to be potent inducers of apoptosis in cancer cell lines, including MCF-7 (breast cancer). acs.org Treatment with these compounds led to significant changes in cellular morphology, such as plasma membrane blebbing and a loss of structural integrity, which are characteristic features of apoptosis. acs.org Mechanistically, this was associated with an increase in the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade, and a loss of mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway. acs.org
Similarly, hybrid 4,6-dihydrazone pyrimidine derivatives were shown to induce early apoptosis in BGC-823 gastric cancer cells in a dose-dependent manner. mdpi.com This apoptotic activity was linked to a significant increase in the level of cellular reactive oxygen species (ROS), suggesting that oxidative stress may be an upstream trigger for the apoptotic pathway initiated by these compounds. mdpi.com
Table 3: Apoptosis Induction by Analogous Hydrazinyl/Hydrazone Compounds
| Compound Class | Cellular Model | Key Apoptotic Events Observed | Upstream Mechanism | Reference |
| Arylidene-Hydrazinyl-Thiazoles | MCF-7, MOLT-4 | Increased caspase-3/7 activity, loss of mitochondrial membrane potential, morphological changes. | Modulation of Bcl2 and Bax gene expression. | acs.org |
| Dihydrazone Pyrimidine Derivatives | BGC-823 | Induction of early apoptosis. | Significant increase in cellular ROS levels. | mdpi.com |
Modulation of Intracellular Signaling Cascades
The ability of imidazopyridine analogues to inhibit protein kinases directly translates to the modulation of the intracellular signaling cascades they control. By targeting key kinases, these compounds can disrupt pathways that are essential for cancer cell proliferation, survival, and growth.
Inhibition of CDK2 by 3H-imidazo[4,5-c]pyridine derivatives directly interferes with the cell cycle machinery. nih.gov CDK2, in partnership with its cyclin partners, governs the transition from the G1 to the S phase of the cell cycle. Blocking its activity leads to cell cycle arrest, preventing cancer cells from replicating their DNA and dividing.
Targeting the c-Met receptor tyrosine kinase with 3H-imidazo[4,5-b]pyridine analogues disrupts the HGF/c-Met signaling pathway. nih.gov This pathway is often hyperactivated in various cancers and is involved in promoting cell proliferation, motility, invasion, and angiogenesis. Inhibition of c-Met can therefore halt tumor growth and metastasis.
Likewise, the inhibition of Aurora-A kinase by related compounds affects the proper execution of mitosis. nih.gov Aurora-A is essential for centrosome maturation, spindle assembly, and mitotic entry. Its inhibition can lead to mitotic catastrophe and subsequent cell death in cancer cells. The promiscuous nature of some of these kinase inhibitors suggests they could serve as multi-targeted agents, simultaneously blocking several signaling pathways crucial for tumor progression. nih.gov
Structure Activity Relationship Sar and Rational Design of 4 Hydrazinyl 3h Imidazo 4,5 C Pyridine Derivatives
Systematic Modification of the Imidazo[4,5-c]pyridine Core
Systematic modifications of the bicyclic imidazo[4,5-c]pyridine core have been crucial in elucidating how changes to the scaffold influence biological activity. Researchers have explored substitutions at various positions to optimize potency and selectivity for different targets.
The core itself acts as a bioisostere of purine (B94841), enabling it to function as a hinge-binder in many protein kinases. nih.govnih.gov The nitrogen atoms at positions N-3 (imidazole) and N-4 (pyridine) are critical, often forming hydrogen bonds with the hinge region of enzymes like Aurora kinase. nih.gov
Modifications at the C2-position have shown significant impacts on activity. For instance, in a series of imidazo[4,5-c]pyridines developed as antiviral agents against Bovine Viral Diarrhea Virus (BVDV), the presence of a phenyl ring at the C2-position was noted. Further substitution on this phenyl ring, such as with a fluorine atom, led to a decrease in activity, suggesting that steric and electronic properties at this position are finely tuned for optimal interaction with the viral RNA-dependent RNA polymerase. nih.gov
Substitutions on the pyridine (B92270) ring portion of the core also play a vital role. The introduction of a bromine atom has been explored in the related imidazo[4,5-b]pyridine series, with some bromo-substituted derivatives showing promising antiproliferative and selective antiviral activity against respiratory syncytial virus (RSV). mdpi.comnih.gov This indicates that halogenation of the pyridine ring can enhance specific biological activities.
| Modification Site | Substituent Type | Observed Biological Effect | Target/Activity | Reference |
|---|---|---|---|---|
| C2-Position | Phenyl Group | Baseline activity | Antiviral (BVDV) | nih.gov |
| C2-Position (on phenyl) | Fluorine Atom | Decreased activity | Antiviral (BVDV) | nih.gov |
| Pyridine Ring | Bromine Atom | Enhanced antiproliferative and antiviral activity | Anticancer, Antiviral (RSV) | mdpi.comnih.gov |
| General | Increased number of Hydroxyl groups | Increased antiglycation and antioxidative potential | Antiglycation/Antioxidant | nih.gov |
Exploration of Substituent Effects on the Hydrazinyl Moiety and Overall Biological Impact
The hydrazinyl (-NHNH2) group at the C4-position is a key functional handle that can be readily modified to explore its impact on biological activity. Its hydrogen-bonding capabilities and reactivity allow for the synthesis of a diverse library of derivatives.
Research on the related 2-hydrazinyl-3H-imidazo[4,5-b]pyridine scaffold demonstrates the chemical versatility of this moiety. The hydrazinyl group can be reacted with various electrophiles to form a range of derivatives, including pyrazolines, triazines, triazoles, and tetrazoles. researchgate.net Each new heterocyclic ring system appended to the core via the hydrazinyl linker alters the molecule's size, shape, polarity, and hydrogen bonding potential, thereby modulating its interaction with biological targets. For example, condensation with benzalacetophenone can yield a pyrazoline derivative, while reaction with aroyl chlorides can lead to substituted hydrazides that can be further cyclized. researchgate.net
While direct SAR data on the 4-hydrazinyl moiety of the imidazo[4,5-c]pyridine core is limited in the provided context, the principle of bioisosteric replacement offers valuable insights. In the analogous imidazo[4,5-b]pyridine series, replacing a key functional group with an amidino group has yielded compounds with potent biological activity. Specifically, derivatives with an unsubstituted amidino group or a cyclic 2-imidazolinyl amidino group demonstrated strong and selective sub-micromolar inhibitory activity against colon carcinoma. mdpi.comnih.govresearchgate.net This suggests that a basic, positively charged group capable of strong hydrogen bonding is a favorable feature at this position for certain anticancer applications, providing a rationale for exploring similar modifications of the hydrazinyl group.
| Original Moiety | Modification/Replacement | Resulting Structure Type | Potential Impact | Reference |
|---|---|---|---|---|
| Hydrazinyl (-NHNH₂) | Reaction with benzalacetophenone | Pyrazoline derivative | Alters steric and electronic profile | researchgate.net |
| Hydrazinyl (-NHNH₂) | Reaction with aroyl chlorides | Substituted hydrazide | Introduces new interaction points | researchgate.net |
| - | Bioisosteric replacement with Amidino group | Amidino derivative | Potent antiproliferative activity | mdpi.comnih.govresearchgate.net |
| - | Bioisosteric replacement with 2-Imidazolinyl group | Cyclic amidino derivative | Strong, selective anticancer activity | mdpi.comnih.govresearchgate.net |
Identification of Key Pharmacophoric Features Essential for Specific Biological Activities
A pharmacophore is the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For imidazo[4,5-c]pyridine derivatives, several key pharmacophoric features have been identified.
The Hinge-Binding Motif: For kinase inhibition, the imidazo[4,5-c]pyridine core itself is a primary pharmacophoric element. The N-3 of the imidazole (B134444) ring acts as a hydrogen bond donor, while the N-4 of the pyridine ring acts as a hydrogen bond acceptor. This arrangement allows the scaffold to mimic the adenine (B156593) part of ATP and form crucial hydrogen bonds with the kinase hinge region, as seen in inhibitors of Aurora kinases. nih.gov
Substituents at C2: A substituent at the C2-position is often a key feature for modulating potency and selectivity. The nature of this group, whether it's a simple substituted phenyl ring or a more complex heterocycle, can dictate the specific target profile. nih.gov For example, certain 2-styryl-3H-imidazo[4,5-b]pyridine derivatives have shown anticancer activity against breast cancer cell lines. eurjchem.com
Exocyclic Functional Groups: The functional group at the C4-position (e.g., hydrazinyl) or other positions on the pyridine ring is another critical pharmacophoric feature. As noted, basic groups like amidines at this position can be essential for potent antiproliferative activity, likely by forming salt bridges or key hydrogen bonds with acidic residues in a target's active site. mdpi.comresearchgate.net
Rational Design Principles for Optimizing Molecular Interactions and Target Selectivity
Rational drug design leverages structural information about a biological target to design molecules that bind with high affinity and selectivity. This approach has been successfully applied to imidazopyridine derivatives.
A prominent example is the design of selective inhibitors for Aurora-A kinase over the highly similar Aurora-B kinase. nih.gov The ATP-binding pockets of these two isoforms differ by only a few amino acids. Guided by computational modeling and crystal structures, researchers exploited a key difference at residue Thr217 in Aurora-A (which is a glutamate (B1630785) in Aurora-B). nih.gov They rationally designed imidazo[4,5-b]pyridine derivatives with substituents at the C7-position that could form a favorable interaction with the smaller Thr217 residue. This interaction would be sterically disfavored by the larger glutamate residue in Aurora-B, thus conferring isoform selectivity. nih.gov
The key principles of this design strategy include:
Structure-Based Design: Utilizing X-ray crystal structures of the ligand-protein complex to visualize binding interactions and identify opportunities for optimization. nih.govnih.gov
Exploiting Isomorphic Differences: Identifying and targeting subtle differences in the active sites of related proteins to achieve selectivity.
Computational Modeling: Using molecular docking and other computational tools to predict binding modes and affinities of newly designed compounds before their synthesis. nih.gov
By applying these principles, chemists can systematically modify the imidazo[4,5-c]pyridine scaffold, including the 4-hydrazinyl position, to enhance interactions with a specific target protein while minimizing off-target effects. This involves optimizing hydrogen bonds, van der Waals forces, and electrostatic interactions to create highly potent and selective drug candidates. acs.org
Future Research Directions and Academic Impact of 4 Hydrazinyl 3h Imidazo 4,5 C Pyridine
Development of Novel and Sustainable Synthetic Routes for Expanding Structural Diversity
Future synthetic research on 4-hydrazinyl-3H-imidazo[4,5-c]pyridine will likely prioritize the development of novel, efficient, and environmentally friendly synthetic methodologies. Current approaches often involve multi-step syntheses, and there is a need for more streamlined processes. nih.govresearchgate.net The exploration of microwave-assisted organic synthesis, one-pot reactions, and the use of green solvents and catalysts are promising avenues for achieving these goals. bio-conferences.orgnih.govnih.gov
The development of such routes will be instrumental in expanding the structural diversity of this compound derivatives. This will enable the creation of large libraries of analogues with varied substituents on the imidazole (B134444) and pyridine (B92270) rings, which is crucial for structure-activity relationship (SAR) studies and the optimization of biological activity. nih.govnih.gov The hydrazinyl group, in particular, serves as a versatile handle for further chemical modifications, allowing for the introduction of a wide array of functional groups and the construction of more complex molecules. researchgate.netnih.gov
Key Areas for Future Synthetic Research:
| Research Area | Focus | Potential Impact |
| Green Chemistry Approaches | Utilization of eco-friendly solvents, catalysts, and energy sources (e.g., microwave irradiation). bio-conferences.orgacs.org | Reduced environmental impact, increased efficiency, and lower costs of synthesis. |
| One-Pot Syntheses | Combining multiple reaction steps into a single, continuous process. nih.gov | Streamlined synthesis, improved yields, and reduced waste generation. |
| Diversity-Oriented Synthesis | Development of synthetic routes that allow for the rapid generation of a wide range of structurally diverse analogues. | Facilitation of comprehensive SAR studies and the discovery of novel biological activities. |
| Late-Stage Functionalization | Introduction of chemical modifications in the final steps of the synthesis. researchgate.net | Efficient access to a broad range of derivatives from a common intermediate. |
Integration of Advanced Computational and Artificial Intelligence Tools in Chemical Design and Prediction
Exploration of Poly-heterocyclic and Hybrid Scaffold Architectures Incorporating the Compound
A significant future research direction involves the incorporation of the this compound scaffold into poly-heterocyclic and hybrid molecular architectures. The synthesis of molecules that combine the imidazo[4,5-c]pyridine core with other heterocyclic rings, such as pyran or pyrazole, has already shown promise in generating compounds with enhanced biological activities. nih.gov
The hydrazinyl group of this compound is an ideal starting point for the construction of these complex scaffolds. It can be readily reacted with various building blocks to form new heterocyclic rings, leading to the creation of novel chemical entities with unique three-dimensional structures. These hybrid molecules may exhibit synergistic or novel pharmacological properties by interacting with multiple biological targets or by possessing improved pharmacokinetic profiles.
Elucidation of Broader Biological Mechanisms and Pathways Beyond Initial Findings
While derivatives of the imidazo[4,5-c]pyridine scaffold have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects, the precise molecular mechanisms underlying these activities often remain to be fully elucidated. acs.orgmdpi.comnih.gov Future research will need to focus on in-depth biological studies to identify the specific cellular pathways and molecular targets modulated by this compound and its derivatives.
This will involve a combination of biochemical assays, cell-based studies, and advanced "omics" technologies to gain a comprehensive understanding of their mechanism of action. nih.gov For instance, identifying the specific kinases inhibited by anticancer derivatives or the viral enzymes targeted by antiviral compounds will be crucial for their further development as therapeutic agents. nih.govnih.govnih.gov A deeper understanding of their biological effects will also help in identifying potential new therapeutic applications.
Potential for Applications in Materials Science and Chemical Biology Tools
Beyond its therapeutic potential, the this compound scaffold holds promise for applications in materials science and as a tool in chemical biology. The ability of the imidazo[4,5-b]pyridine core, a related isomer, to coordinate with metal ions suggests that this compound derivatives could be developed as novel metal-ion sensors or as components of functional materials with interesting electronic or optical properties. mdpi.com
In the realm of chemical biology, the diverse biological activities of imidazo[4,5-c]pyridine derivatives make them attractive candidates for the development of chemical probes. These probes can be used to study complex biological processes, identify new drug targets, and validate existing ones. The hydrazinyl group can be used to attach fluorescent tags or other reporter groups, facilitating the visualization and tracking of these molecules within cells.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-hydrazinyl-3H-Imidazo[4,5-c]pyridine, and how can reaction conditions influence isomer ratios?
- Methodological Answer : Synthesis often involves cyclization of halogenated precursors (e.g., 4-chloro derivatives) with hydrazine derivatives. For example, organometallic bases like zinc-amine complexes can mediate coupling reactions, as seen in the synthesis of related imidazo[4,5-c]pyridines . Isomer ratios (e.g., N-1 vs. N-3 substitution) depend on reaction conditions such as temperature, solvent polarity, and catalyst choice. Evidence from triazolo[4,5-c]pyridine synthesis shows that ribosylation conditions (e.g., sodium methoxide vs. acidic media) significantly alter product distributions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
- Methodological Answer : Key techniques include:
- NMR : Assigns substitution patterns (e.g., hydrazinyl group position) via chemical shifts and coupling constants. For example, downfield shifts in -NMR (δ 7.8–8.5 ppm) indicate aromatic protons adjacent to electronegative substituents .
- IR/Raman : Identifies functional groups (e.g., N-H stretches at ~3300 cm) and hydrogen bonding interactions .
- XRD : Resolves crystal packing and intermolecular interactions (e.g., hydrogen-bonded chains in orthorhombic systems) .
Q. How does the stability of this compound vary under acidic or basic conditions?
- Methodological Answer : Stability studies of related imidazo[4,5-c]pyridines reveal decomposition in refluxing 0.01N NaOH (50% degradation in 10–135 minutes) due to hydrolysis of the hydrazinyl group. Acidic conditions (e.g., HSO) may promote ring-opening reactions. Stabilizing strategies include using anhydrous solvents and avoiding prolonged heating .
Advanced Research Questions
Q. What computational approaches are used to model the electronic properties of this compound, and how do they correlate with experimental data?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311G(2d,2p) basis sets predicts charge delocalization and dimer stabilization via N-H···N hydrogen bonds. Natural Bond Orbital (NBO) analysis quantifies intermolecular interactions, aligning with XRD data showing chain-like hydrogen-bonded networks . Comparative studies of frontier molecular orbitals (HOMO-LUMO gaps) guide reactivity predictions for electrophilic substitution .
Q. How can contradictions in biological activity data for imidazo[4,5-c]pyridine derivatives be resolved?
- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., cell line variability, concentration ranges). For Toll-like receptor (TLR) agonists, activity depends on substituent electronic profiles; meta-fluorine groups enhance binding affinity, while bulky substituents reduce solubility. Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cellular reporter systems) .
Q. What strategies mitigate challenges in cyclizing precursors to form the imidazo[4,5-c]pyridine core?
- Methodological Answer : Failed cyclizations (e.g., using HCl/MeOH or HSO) are often due to intermediate instability. Successful routes employ mild bases (e.g., NaOEt in ethanol) or protecting groups (e.g., acetylated amines) to stabilize reactive intermediates. Evidence from triazolopyridine synthesis shows that pre-functionalizing pyridine rings with electron-withdrawing groups (Cl, Br) facilitates cyclization .
Q. How do steric and electronic effects influence regioselectivity in substitution reactions of this compound?
- Methodological Answer : Electrophilic substitutions favor the 6-position due to electron-rich pyridine nitrogen. Steric hindrance at the 2-position (from hydrazinyl groups) directs reactivity to the 7-position. Computational modeling (e.g., Fukui indices) and Hammett σ values predict site selectivity, validated by LC-MS monitoring of reaction intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
